molecular formula C10H16O B3016675 1-Allylcyclohexanecarbaldehyde CAS No. 29517-58-6

1-Allylcyclohexanecarbaldehyde

Cat. No.: B3016675
CAS No.: 29517-58-6
M. Wt: 152.237
InChI Key: HPJQHAKEQZQQCL-UHFFFAOYSA-N
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Description

1-Allylcyclohexanecarbaldehyde is an organic compound with the molecular formula C10H16O It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to a cyclohexane ring with an allyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the allylation of cyclohexanecarbaldehyde. This can be achieved by reacting cyclohexanecarbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Allylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 1-Allylcyclohexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation, where the allyl group is replaced by a halogen atom using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products Formed:

    Oxidation: 1-Allylcyclohexanecarboxylic acid.

    Reduction: 1-Allylcyclohexanol.

    Substitution: 1-Bromoallylcyclohexanecarbaldehyde.

Scientific Research Applications

1-Allylcyclohexanecarbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-Allylcyclohexanecarbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is exploited in various synthetic pathways to create complex molecules. The allyl group can undergo electrophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

1-Allylcyclohexanecarbaldehyde can be compared with other similar compounds, such as:

    Cyclohexanecarbaldehyde: Lacks the allyl group, making it less versatile in certain synthetic applications.

    1-Allylcyclohexanol: The reduced form of this compound, which lacks the aldehyde functionality.

    1-Bromoallylcyclohexanecarbaldehyde:

The uniqueness of this compound lies in its combination of an aldehyde group and an allyl substituent, providing a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

1-prop-2-enylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQHAKEQZQQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of cyclohexanecarboxaldehyde ((10 mL, 0.825 mol), allyl alcohol (60 mL, 98% purity, 0.882 mol), benzene (15 mL), and p-toluenesulfonic acid monohydrate (0.120 g, 0.63 mmol) was heated from 130° C. to 180° C. in an oil bath, under a Vigreaux distillation column, topped by a Dean-Stark trap. After 15 hour no more water was added over the 15 mL collected in the trap, and the reaction was judged completed. Subsequent distillation of the reaction crude gave 98 g (78% yield) of 1-allyl-cyclohexanecarboxaldehyde as a colourless liquid (b.p. 69-71° C./5 mm Hg).
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